molecular formula C10H9IN2S B8430736 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

Cat. No. B8430736
M. Wt: 316.16 g/mol
InChI Key: PKJLOKWROSJRTD-UHFFFAOYSA-N
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Patent
US07407977B2

Procedure details

Acylation of 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (Prepared in Example 1, Step 1, 100 mg; 0.32 mmol) with 4-cyanobenzoyl chloride (164 mg; 0.96 mmol) in a manner similar to that described in Example 1, Step 3 provided 26 mg of 4-Cyano-N-(8H-indeno[1,2-d]thiazol-2-yl)-benzamide 4. EI-HRMS m/e calcd for C18H14N2OS (M+) 306.0827, found 306.0827.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I.[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH2:14].[C:15]([C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1)#[N:16]>>[C:15]([C:17]1[CH:25]=[CH:24][C:20]([C:21]([NH:14][C:3]2[S:2][C:6]3[CH2:7][C:8]4[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=4[C:5]=3[N:4]=2)=[O:22])=[CH:19][CH:18]=1)#[N:16] |f:0.1|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
I.S1C(=NC2=C1CC=1C=CC=CC12)N
Step Two
Name
Quantity
164 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NC=2SC3=C(N2)C=2C=CC=CC2C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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